molecular formula C14H13N5OS B2806520 N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 70011-72-2

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2806520
CAS RN: 70011-72-2
M. Wt: 299.35
InChI Key: DQDSPNQIKKFIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . These compounds have been designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions. The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of these compounds is quite complex. They carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .

Scientific Research Applications

Anticancer Activity

The pyrazolopyrimidine scaffold of this compound has been investigated for its potential as an anticancer agent. Researchers have synthesized aryl analogs and evaluated their effects on cancer cell lines such as MCF-7, HCT116, and HePG-2. Some of these analogs demonstrated potent cytotoxicity, with varying degrees of selectivity across different cell lines . Notably, compound 5i emerged as a promising dual EGFR/VGFR2 inhibitor, showing inhibitory concentrations of 0.3 µM and 7.60 µM, respectively.

Antiparasitic Properties

The same scaffold has shown promise as an antiparasitic agent. Its structural similarity to tyrosine and receptor kinase inhibitors suggests potential interactions with essential cellular targets .

Antifungal and Antimicrobial Effects

The compound’s chemical characteristics have been associated with antifungal and antimicrobial activities. Further studies are needed to explore its mechanism of action and potential clinical applications .

Drug Discovery

Given the urgent need for selective and potent novel anticancer agents, this compound represents a milestone scaffold in drug discovery. Researchers continue to explore its derivatives and evaluate their efficacy against various cancer targets .

Structural Similarity to Kinase Inhibitors

The pyrazolopyrimidine scaffold resembles tyrosine kinase inhibitors. This structural similarity has prompted investigations into its inhibitory effects on cancer-related kinases, including EGFR and VGFR2 .

Multitarget Enzyme Inhibition

The compound’s inhibitory effects extend beyond single targets. It exhibits dual inhibition of EGFR and VGFR2, making it a potential multitarget enzyme inhibitor .

Future Directions

The future directions for these compounds involve further investigations into their anticancer effects and their potential as novel anticancer agents . They also have potential for development into selective and potent novel anticancer agents .

properties

IUPAC Name

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-15-12(20)8-21-14-11-7-18-19(13(11)16-9-17-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDSPNQIKKFIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325256
Record name N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

70011-72-2
Record name N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.